Methoxyimine

Descripción

Methoxyimine refers to a chemical group characterized by an imine (R₁R₂C=NH) functional group substituted with a methoxy (-OCH₃) moiety. This structural motif is found in various pharmacological agents and organic compounds, where it influences molecular conformation, stability, and biological activity. For example, this compound is a critical component in antibiotics like ceftriaxone, where its oxygen atom participates in hydrogen bonding with amino acid residues in target proteins . Additionally, this compound derivatives exhibit unique tautomeric behaviors and conformational preferences due to the electron-withdrawing effects of the adjacent oxygen atom .

Propiedades

Número CAS |

28901-18-0 |

|---|---|

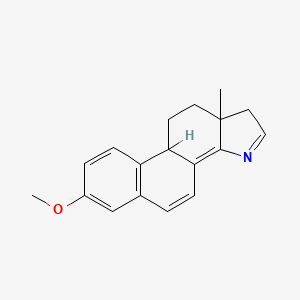

Fórmula molecular |

C18H19NO |

Peso molecular |

265.3 g/mol |

Nombre IUPAC |

7-methoxy-11a-methyl-1,9b,10,11-tetrahydronaphtho[1,2-g]indole |

InChI |

InChI=1S/C18H19NO/c1-18-8-7-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(18)19-10-9-18/h3-6,10-11,15H,7-9H2,1-2H3 |

Clave InChI |

TVSCFMXJYNZEER-UHFFFAOYSA-N |

SMILES |

CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |

SMILES canónico |

CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |

Sinónimos |

1,10,11,11a-tetrahydro-7-methoxy-11a-methyl-1H-naphth(1,2-g)indole methoxyimine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Physical and Chemical Properties

This compound vs. N-Methoxymethylamines

N-Methoxymethylamines (e.g., CH₃OCH₂NH₂) are flexible precursors in organic synthesis. Comparisons include:

- Conformational Effects : this compound derivatives exhibit rigid, tetrahedral conformations at nitrogen due to oxygen’s electron-withdrawing effect, destabilizing certain tautomers (e.g., anthracene-9,10-dione tautomers) . In contrast, N-methoxymethylamines adopt more flexible geometries .

- Synthetic Utility : N-Methoxymethylamines serve as intermediates for generating N-methyleneamine equivalents, while this compound groups are incorporated into stable pharmacophores like β-lactam antibiotics .

This compound vs. Methoxy-Phenyl Oxime

Methoxy-phenyl oxime contains an oxime (C=N-OH) group with a methoxy substituent. Differences include:

- Tautomerism : Oximes exist predominantly in the syn or anti configuration, while methoxyimines lack such isomerism due to the absence of a hydroxyl group .

- Applications : Methoxy-phenyl oximes are used in agrochemicals, whereas this compound-containing compounds (e.g., PRT382) are explored as kinase inhibitors with enhanced selectivity .

Stability and Tautomerism in this compound Derivatives

This compound substituents significantly influence tautomeric equilibria. For example:

- In 1,4-bis[methoxyamino]anthracene-9,10-diones, the this compound group destabilizes tautomers 1h and 3e by enforcing a tetrahedral nitrogen geometry, favoring reduced forms by 11.3 kcal/mol .

- Comparatively, non-methoxy-substituted imines (e.g., simple aryl imines) exhibit faster tautomerization and lower conformational rigidity .

Key Research Findings

Protein Binding : this compound in ceftriaxone forms stable hydrogen bonds with Lys-85 and Asp-200 in GSK3β, contributing to its prolonged activity compared to ceftriaxone’s dioxo-triazine analog .

Synthetic Challenges : this compound-containing strobilurin fungicides (e.g., triazoxystrobin derivatives) require precise stereochemical control during synthesis due to steric hindrance, favoring trans configurations .

Selectivity in Inhibitors : The this compound group in PRT382 differentiates it from other PRMT5 inhibitors (e.g., JNJ-64619178) by improving binding specificity, likely due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.